N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-12-17(13-7-3-2-4-8-13)18-23-19(24-20(28)26(18)25-12)29-11-16(27)22-15-10-6-5-9-14(15)21/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLJGTXKXKABSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide (CAS Number: 946247-48-9) is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 409.4 g/mol |
| CAS Number | 946247-48-9 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell cycle regulation and cancer proliferation. Studies have shown that this compound can effectively inhibit cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are critical for cancer cell survival and proliferation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties across various cancer cell lines. For instance:
- Growth Inhibition : A study reported a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines , demonstrating broad-spectrum efficacy .
Kinase Inhibition
The compound has been shown to possess potent inhibitory effects on CDK2 and TRKA with IC values ranging from 0.09 µM to 1.58 µM for CDK2 and 0.23 µM to 1.59 µM for TRKA . These findings suggest that the compound may serve as a promising candidate for further development as an anticancer therapeutic.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target enzymes.
- Pyrazolo[1,5-a][1,3,5]triazin Moiety : This structural component is essential for the observed kinase inhibitory activity.
Cytotoxicity Evaluation
In vitro cytotoxicity studies against renal carcinoma cell lines (RFX 393) showed that compounds derived from this structure exhibited moderate inhibition compared to standard treatments like staurosporine. Notably:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrazolo-triazinone core distinguishes the target compound from analogs with related scaffolds:
- Compound 12 (): Features a phthalazinone-triazole core instead of pyrazolo-triazinone. The 2,4-dichlorophenyl substituent and triazole-thioacetamide side chain suggest divergent electronic and steric profiles compared to the target compound.
- Flumetsulam (): A triazolo[1,5-a]pyrimidine sulfonamide herbicide with a 2,6-difluorophenyl group. The sulfonamide linkage and pyrimidine core contrast with the thioacetamide and triazinone moieties in the target compound.
Substituent Effects
Substituents on aromatic rings significantly influence physicochemical and biological properties:
- 2-Fluorophenyl vs. 2,4-Dichlorophenyl (Compound 12) : Fluorine’s smaller size and lower lipophilicity compared to chlorine may reduce steric hindrance and alter metabolic stability.
- Methyl Group at Position 7: The methyl substituent on the pyrazolo-triazinone core could enhance hydrophobic interactions in binding pockets, a feature absent in non-methylated analogs.
Table 1: Substituent Comparison
Thioacetamide vs. Sulfonamide Linkages
The thioacetamide group in the target compound differs from sulfonamide linkages in flumetsulam:
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of a pyrazolo-triazine core followed by thioacetamide functionalization. Key steps include:
- Cyclization : Using sulfuric acid as a cyclizing agent under controlled temperatures (293–298 K) to form the pyrazolo-triazine scaffold .
- Thiolation : Introducing the thioacetamide group via nucleophilic substitution, often employing phosphorus pentasulfide (P₂S₅) or thiourea derivatives .
- Purification : Column chromatography or recrystallization in solvents like ethanol or acetic acid to isolate the final product . Optimization : Design of Experiments (DoE) can statistically model variables (temperature, solvent ratios, catalyst loading) to maximize yield .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of byproducts (e.g., residual thiols or unreacted intermediates) .
- IR Spectroscopy : Identification of key functional groups (e.g., C=O at ~1670 cm⁻¹, S–C=O at ~1130 cm⁻¹) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
Q. How can researchers monitor reaction progress and identify common side products?
- TLC : Silica gel plates with chloroform:acetone (3:1) eluent to track reactant consumption .
- Mass Spectrometry : Detect intermediates via molecular ion peaks (e.g., [M+H]⁺ at m/z 384 for thioamide analogs) . Common side reactions include incomplete cyclization or oxidation of the thioether group, which can be mitigated by inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies between computational models and experimental structural data?
- Single-Crystal Analysis : Resolve ambiguities in stereochemistry or bond lengths. For example, X-ray diffraction confirmed the planar geometry of the pyrazolo-triazine core in related analogs .
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s formalism) identifies patterns in intermolecular interactions, critical for understanding crystallization behavior .
- Discrepancy Resolution : When NMR suggests rotational freedom in the fluorophenyl group, X-ray data can validate or refine torsional angles .
Q. What strategies address low yields in thioacetamide formation during synthesis?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance thiourea reactivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of sulfur-containing reagents .
- Statistical Optimization : Response Surface Methodology (RSM) identifies optimal molar ratios and reaction times .
Q. How do hydrogen-bonding networks influence crystallization, and how can they be engineered?
- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) to predict packing efficiency .
- Co-Crystallization : Introduce hydrogen-bond donors/acceptors (e.g., carboxylic acids) to stabilize specific polymorphs .
- Case Study : Co-crystals of intermediates (e.g., acetamide-thioacetamide mixtures) revealed bifurcated N–H···O/S interactions that guide crystal growth .
Q. What advanced computational methods predict bioactivity, and how do they align with empirical assays?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using PyMOL or AutoDock. For pyrazolo-triazine analogs, docking studies predicted strong affinity for ATP-binding pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with cytotoxicity using Hammett constants .
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values in cancer cell lines) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data between spectroscopic and crystallographic results?
- Scenario : NMR suggests free rotation of the 2-fluorophenyl group, while X-ray data indicates restricted rotation.
- Resolution :
- Temperature-Dependent NMR : Conduct variable-temperature (VT-NMR) experiments to assess rotational barriers .
- DFT Calculations : Compare energy barriers for rotation with crystallographic torsional angles .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. Optimization of Thioacetamide Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 293–298 K | Maximizes cyclization |
| Solvent | DMF | Enhances nucleophilicity |
| Catalyst (ZnCl₂) | 5 mol% | Increases yield by 20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
